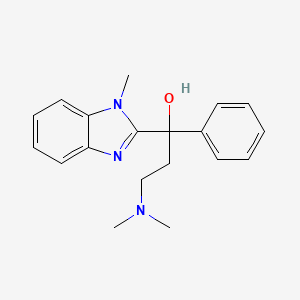
1-(2-adamantyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Adamantyl)-3-piperidinecarboxamide, also known as A-366, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of adamantyl-substituted piperidine derivatives and has shown promising results in various studies.
作用機序
1-(2-adamantyl)-3-piperidinecarboxamide selectively binds to the catalytic domain of KDM5A and inhibits its demethylase activity. It specifically targets the Fe(II) ion in the active site of KDM5A and prevents the demethylation of H3K4me3, a histone modification associated with active gene transcription. The inhibition of KDM5A activity by this compound leads to the accumulation of H3K4me3 and the activation of downstream genes involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various cellular systems. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to promote the differentiation of stem cells into specific cell types, such as neurons and adipocytes. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(2-adamantyl)-3-piperidinecarboxamide has several advantages as a pharmacological tool for scientific research. It is highly selective for KDM5A and does not affect the activity of other histone demethylases. This compound has also been shown to be stable in various cellular and physiological conditions, making it a reliable tool for in vitro and in vivo experiments. However, this compound has some limitations, such as its low solubility in water and the potential for off-target effects at high concentrations.
将来の方向性
1-(2-adamantyl)-3-piperidinecarboxamide has shown promising results in various scientific research fields, and several future directions can be explored to further understand its potential applications. One possible direction is to investigate the use of this compound in combination with other epigenetic modulators for cancer therapy. Another direction is to study the role of KDM5A in other cellular processes, such as metabolism and immune function. Finally, the development of more potent and selective KDM5A inhibitors based on the structure of this compound could lead to the discovery of new pharmacological tools for scientific research.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its selective inhibition of KDM5A and its significant biochemical and physiological effects. Its synthesis method is relatively simple, and it has been shown to be stable in various cellular and physiological conditions. This compound has several advantages as a pharmacological tool, and several future directions can be explored to further understand its potential applications in various scientific research fields.
合成法
The synthesis of 1-(2-adamantyl)-3-piperidinecarboxamide involves the reaction of 2-adamantanone with piperidine-3-carboxylic acid and subsequent reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification through column chromatography. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
1-(2-adamantyl)-3-piperidinecarboxamide has been studied extensively for its potential use as a pharmacological tool in various scientific research fields. It has been shown to selectively inhibit the activity of the histone demethylase KDM5A, which plays a critical role in regulating gene expression and chromatin structure. This compound has been used to investigate the role of KDM5A in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to study the epigenetic regulation of cancer cells and the potential use of KDM5A inhibitors in cancer therapy.
特性
IUPAC Name |
1-(2-adamantyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c17-16(19)12-2-1-3-18(9-12)15-13-5-10-4-11(7-13)8-14(15)6-10/h10-15H,1-9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSZDXKJQRAAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{3-[4-(azepan-1-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B6055405.png)
![8,9-dimethoxy-5,5-dimethyl-3-(pentafluoroethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B6055412.png)

![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6055425.png)
![4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6055428.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide](/img/structure/B6055446.png)
![1-[2-({4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-piperidinone](/img/structure/B6055451.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6055464.png)
![N-(2-hydroxyethyl)-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6055478.png)
![N-(3-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6055491.png)
